

Application Notes and Protocols for the Synthesis of IHVR-19029

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| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | IHVR-19029 | |
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Introduction

IHVR-19029, a lead N-alkylated derivative of 1-deoxynojirimycin (DNJ), has demonstrated significant potential as a broad-spectrum antiviral agent. It functions as a host-targeting antiviral by inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and II.[1][2] This inhibition disrupts the proper folding of viral envelope glycoproteins, a critical step for the assembly and maturation of many enveloped viruses, including hemorrhagic fever viruses like Ebola, Marburg, and Dengue viruses.[3][4] Preclinical studies have shown its efficacy in vitro and partial protection in in vivo models of lethal viral infections.[3] However, its development has been challenged by low oral bioavailability and gastrointestinal side effects, leading to the development of prodrug strategies.[1]

These application notes provide a comprehensive overview of the synthesis of **IHVR-19029** for research applications, along with protocols for its in vitro and in vivo evaluation.

Data Presentation In Vitro Antiviral Activity of IHVR-19029



| Virus | Cell Line | EC50 (μM) | Assay Method |
|-----------------------------|-----------|--------------------------|---|
| Ebola Virus (EBOV) | HeLa | 16.9 | Immunofluorescent- based quantitative assay |
| Dengue Virus (DENV) | HEK293 | Potent Inhibition | Not specified |
| Yellow Fever Virus (YFV) | HEK293 | Less potent than DENV | Not specified |
| Zika Virus (ZIKV) | HEK293 | Less potent than DENV | Not specified |

Table compiled from information in[3].

In Vivo Efficacy of IHVR-19029

| Virus Model | Animal Model | Dosing | Outcome |
|-------------------------|--------------|---|---------------------------------------|
| Ebola Virus (EBOV) | Mouse | Sub-optimal doses in combination with T-705 | Significantly increased survival rate |
| Marburg Virus (MARV) | Mouse | Not specified | Partial protection |

Table compiled from information in[2][3].

Pharmacokinetic Profile of IHVR-19029 in Mice

| Administration Route | Dose | Key Findings |
|----------------------|-------------------------------|---|
| Intraperitoneal (IP) | 75 mg/kg (single dose) | Drug distribution observed in heart, kidney, liver, lung, and spleen. |
| Intraperitoneal (IP) | 50-100 mg/kg (TID for 5 days) | Well-tolerated. |
| Intraperitoneal (IP) | ≥ 150 mg/kg (TID for 5 days) | Observable signs of toxicity. |



Table compiled from information in[3].

Experimental Protocols Synthesis of IHVR-19029 (N-(9-methoxynonyl)-1-deoxynojirimycin)

The synthesis of **IHVR-19029** is a two-stage process involving the preparation of the key aldehyde intermediate, 9-methoxynonanal, followed by its coupling to 1-deoxynojirimycin (DNJ) via reductive amination.

Stage 1: Synthesis of 9-methoxynonanal

This stage involves the conversion of a commercially available starting material, such as 9-bromononan-1-ol, to the desired aldehyde.

Step 1.1: Protection of the hydroxyl group and introduction of the methoxy group. This step can be achieved by reacting 9-bromononan-1-ol with a suitable protecting group for the alcohol, followed by nucleophilic substitution with sodium methoxide to replace the bromine with a methoxy group. Deprotection of the alcohol will yield 9-methoxynonan-1-ol.

- Materials: 9-bromononan-1-ol, protecting agent (e.g., tert-butyldimethylsilyl chloride), sodium methoxide, methanol, and appropriate solvents.
- Procedure:
 - Protect the hydroxyl group of 9-bromononan-1-ol.
 - React the protected 9-bromononanol with sodium methoxide in methanol to yield the protected 9-methoxynonanol.
 - Remove the protecting group to obtain 9-methoxynonan-1-ol.
 - Purify the product by column chromatography.

Step 1.2: Oxidation of 9-methoxynonan-1-ol to 9-methoxynonanal. A mild oxidation is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.



- Materials: 9-methoxynonan-1-ol, oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane), dichloromethane (DCM).
- Procedure:
 - Dissolve 9-methoxynonan-1-ol in anhydrous DCM.
 - Add the oxidizing agent portion-wise at room temperature.
 - Stir the reaction mixture until the starting material is consumed (monitor by TLC).
 - Work up the reaction mixture and purify the resulting 9-methoxynonanal by column chromatography.

Stage 2: Reductive Amination of 1-Deoxynojirimycin (DNJ) with 9-methoxynonanal

- Materials: 1-Deoxynojirimycin (DNJ), 9-methoxynonanal, sodium triacetoxyborohydride or sodium cyanoborohydride, methanol or another suitable solvent.
- Procedure:
 - Dissolve 1-deoxynojirimycin and 9-methoxynonanal in methanol.
 - Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the stirred solution.
 - Stir the reaction at room temperature for several hours to overnight, monitoring the reaction progress by TLC or LC-MS.
 - Upon completion, quench the reaction and purify the crude product by column chromatography to yield IHVR-19029. The purity should be confirmed by NMR and mass spectrometry. A purity of >95% is expected.[3]

In Vitro Antiviral Assay

This protocol describes a general method for evaluating the antiviral activity of **IHVR-19029** against a target virus in a cell-based assay.



· Materials:

- Host cell line susceptible to the virus of interest (e.g., HeLa, HEK293, Huh7.5).[3]
- Complete cell culture medium (e.g., DMEM with 10% FBS).[3]
- Virus stock of known titer.
- IHVR-19029 stock solution.
- Assay for quantifying viral replication (e.g., plaque assay, qPCR for viral RNA, immunofluorescence for viral proteins).

Procedure:

- Seed host cells in 96-well plates and incubate until they form a confluent monolayer.
- Prepare serial dilutions of IHVR-19029 in cell culture medium.
- Remove the growth medium from the cells and infect with the virus at a predetermined multiplicity of infection (MOI).
- After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of IHVR-19029.
- Incubate the plates for a period suitable for viral replication (e.g., 48-72 hours).
- Quantify viral replication using the chosen assay method.
- Determine the 50% effective concentration (EC50) by plotting the inhibition of viral replication against the drug concentration.

In Vivo Efficacy Study in a Mouse Model

This protocol outlines a general procedure for assessing the in vivo efficacy of **IHVR-19029** in a lethal virus infection mouse model. All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[3]

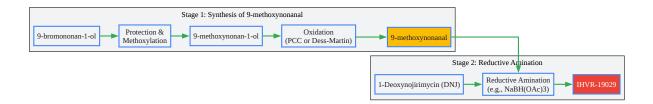
Materials:



- Suitable mouse strain (e.g., BALB/c).[3]
- Lethal dose of the target virus.
- IHVR-19029 formulated for in vivo administration (e.g., in PBS for intraperitoneal injection).[3]
- Vehicle control (e.g., PBS).
- Procedure:
 - Acclimatize mice to the facility for at least one week.
 - Randomly assign mice to treatment and control groups.
 - Challenge the mice with a lethal dose of the virus.
 - Administer IHVR-19029 at the desired dose and schedule (e.g., intraperitoneal injection twice daily).[3] The control group receives the vehicle.
 - Monitor the mice daily for clinical signs of illness and mortality for a specified period (e.g., 14-21 days).
 - Record survival data and analyze using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

Visualizations

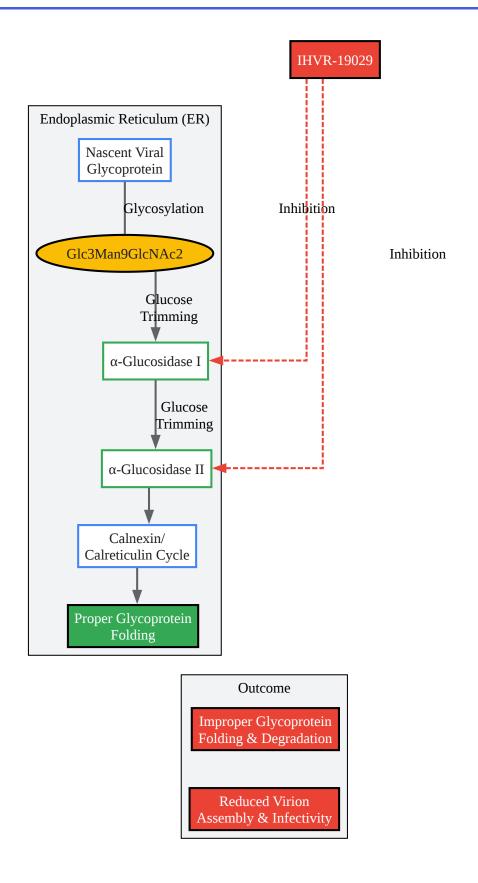




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Caption: Synthetic workflow for IHVR-19029.





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Caption: Mechanism of action of IHVR-19029.



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